3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazine core, which is known for its diverse biological activities and pharmacological properties.
Preparation Methods
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Introduction of the difluorophenyl group: This step involves the substitution reaction where the benzothiazine core reacts with 3,4-difluorobenzene under basic conditions.
Formation of the carbonitrile group: This can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the 1,1-dioxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxide back to the corresponding sulfide or modify other functional groups.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide can be compared with other benzothiazine derivatives, such as:
4-(3,4-dichlorophenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with chlorine atoms instead of fluorine, which may result in different biological activities.
4-(3,4-difluorophenyl)-6-methyl-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of a carbonitrile, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-2-28-17-21(22(30)25-19-9-5-3-4-6-10-19)23(26-28)33(31,32)29-14-12-27(13-15-29)20-11-7-8-18(24)16-20/h7-8,11,16-17,19H,2-6,9-10,12-15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFMKKYOECNPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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